molecular formula C15H10ClN B1621219 2-Chloro-4-phenylquinoline CAS No. 5855-56-1

2-Chloro-4-phenylquinoline

Cat. No. B1621219
CAS RN: 5855-56-1
M. Wt: 239.7 g/mol
InChI Key: OBMBUODDCOAJQP-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylquinoline is a chemical compound with the molecular formula C15H10ClN . It is used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .


Synthesis Analysis

This compound can be synthesized by Friedlander condensation reaction . The reaction involves the use of 4-phenylquinoline and thionyl chloride, followed by treatment with sulfuric acid.


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing bicyclic compound, with a chlorine atom at the 2-position and a phenyl group at the 4-position .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, have been harnessed via expeditious synthetic approaches . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 239.7 . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Amination in Derivatives

Research on 4-chloro-2-arylquinoline compounds has revealed the potential of amination using amide solvents. A study by Tsai et al. (2008) explored the synthesis of novel 4-amino-2-phenylquinoline derivatives, highlighting the influence of steric and electronic effects on the amination process. The derivatives showed varying yields proportional to the ease of amide dissociation (Tsai et al., 2008).

Antimicrobial Properties

Sarveswari and Vijayakumar (2016) synthesized 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones using microwave-assisted synthesis. These compounds displayed significant antimicrobial activities against various Gram-negative and Gram-positive bacteria, as well as fungal organisms (Sarveswari & Vijayakumar, 2016).

Antioxidant and Anti-diabetic Potential

Murugavel et al. (2017) synthesized novel chloroquinoline derivatives, which were analyzed for their antioxidant activity. These derivatives, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, demonstrated promising antioxidant properties, potentially reducing high glucose levels in the human body. The study also explored their binding interaction with DNA and potential as anti-diabetic agents (Murugavel et al., 2017).

Antidepressant Drug Development

Alhaider, Abdelkader, and Lien (1985) investigated 4-phenylquinoline derivatives as potential antidepressants. Their research involved modifications of substituents at the 2-position of the quinoline ring, leading to the synthesis of derivatives with promising antidepressant activities (Alhaider, Abdelkader, & Lien, 1985).

Photophysical Properties for Sensing Applications

Maity et al. (2018) studied 2-phenylquinoline's unique properties for sensing applications. Their research demonstrated the compound's potential as a fluorescent pH sensor and for the selective detection of trace amounts of 2,4,6-trinitrophenol in water (Maity et al., 2018).

Safety and Hazards

Safety measures should be taken while handling 2-Chloro-4-phenylquinoline. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn, and the substance should be used only in a well-ventilated area .

Future Directions

Quinoline and its derivatives, including 2-Chloro-4-phenylquinoline, have received considerable attention due to their broad spectrum of bioactivity . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

2-chloro-4-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMBUODDCOAJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367975
Record name 2-chloro-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5855-56-1
Record name 2-chloro-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (37.4 mL, 402 mmol) was added to 2-hydroxy-4-phenylquinoline and the mixture was heated to reflux for 4 hours. Upon cooling to room temperature, the mixture was added slowly to stirring ice water yielding a white precipitate. The mixture was extracted with methylene chloride, and the organic phases were combined, dried with magnesium sulfate, filtered and concentrated to yield 2-chloro-4-phenylquinoline.
Quantity
37.4 mL
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reactant
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0 (± 1) mol
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

2-Chloro-4-phenylquinoline was prepared by the following method (Rxn-1). 2-Aminobenzophenone (21 g, 106.5 mmol) was dissolved in methylene chloride (213 mL) and triethylamine (22.3 mL, 159.8 mmol) was added slowly. After cooling to 0° C., acetylchloride (8.3 mL, 117.2 mmol) was added to the reaction mixture dropwise. The reaction mixture was then removed from ice and allowed to stir overnight. Upon the addition of 10% hydrochloric acid (84 mL), the aqueous layers were combined and extracted with ethyl acetate. The organic phases were combined, dried with magnesium sulfate, and concentrated. Purification by column chromatography (25% ethyl acetate/heptane) gave 2-acetamidobenzophenone.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
213 mL
Type
solvent
Reaction Step One
Quantity
22.3 mL
Type
reactant
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Quantity
8.3 mL
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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